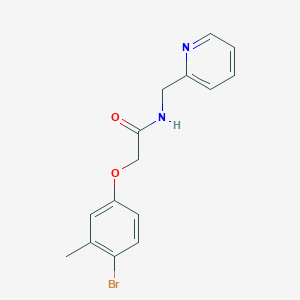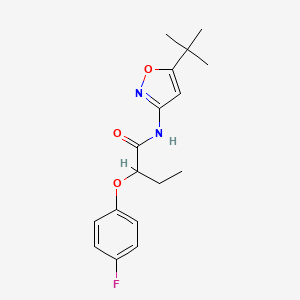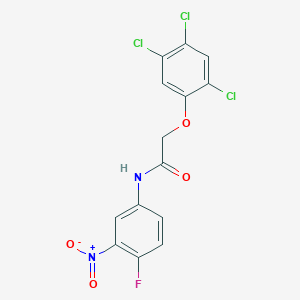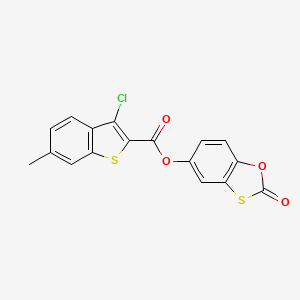![molecular formula C14H23NO3 B5099034 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol](/img/structure/B5099034.png)
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C14H23NO3. It is known for its unique structure, which includes a methoxyphenoxy group and an aminoethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol typically involves the reaction of 4-methoxyphenol with 1-bromo-5-chloropentane to form 5-(4-methoxyphenoxy)pentyl bromide. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors or glycine receptors, influencing neurotransmission and exhibiting sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(4-Methylphenoxy)pentylamino]ethanol
- 2-[5-(4-Ethoxyphenoxy)pentylamino]ethanol
- 2-[5-(4-Chlorophenoxy)pentylamino]ethanol
Uniqueness
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-17-13-5-7-14(8-6-13)18-12-4-2-3-9-15-10-11-16/h5-8,15-16H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPOPSHKHQBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5098954.png)

![5-{[(4-chlorophenyl)acetyl]amino}isophthalamide](/img/structure/B5098985.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B5098992.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5098998.png)
![N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide](/img/structure/B5098999.png)
![ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B5099006.png)



![2-[4-(2-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5099047.png)
![4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide](/img/structure/B5099056.png)
![2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B5099061.png)

